molecular formula C14H15FN8 B6452823 6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine CAS No. 2549023-73-4

6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine

Cat. No. B6452823
CAS RN: 2549023-73-4
M. Wt: 314.32 g/mol
InChI Key: HWBFOANMPWUGTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine (6-FPP) is a novel purine derivative that has been studied for its potential applications in scientific research. 6-FPP is a fluorinated pyrimidine-piperazine hybrid that has demonstrated promising biological activities in vitro and in vivo.

Advantages and Limitations for Lab Experiments

The use of 6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine in lab experiments has several advantages and limitations. One advantage is that this compound is relatively easy to synthesize and is readily available from chemical suppliers. Additionally, this compound is relatively stable and can be stored for extended periods of time. One limitation is that this compound is not water soluble and must be dissolved in organic solvents before use. Additionally, this compound is relatively expensive and may not be suitable for large-scale experiments.

Future Directions

There are several potential future directions for the use of 6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine in scientific research. One potential direction is to explore its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, more research is needed to understand the mechanism of action of this compound and its effects on gene expression. Finally, further research is needed to optimize the synthesis of this compound and to develop more efficient and cost-effective methods for its production.

Synthesis Methods

6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine is synthesized from 5-fluoropyrimidine-2-carboxylic acid and 1-methylpiperazine through a series of steps. The first step is the formation of an amide bond between the carboxyl group of the pyrimidine and the amine group of the piperazine. This is followed by a reaction with ethyl chloroformate to form the ethyl ester of the pyrimidine-piperazine hybrid. Subsequent treatment with sodium hydroxide and hydrochloric acid results in the formation of this compound.

Scientific Research Applications

6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine has been studied for its potential application in scientific research. It has been found to have antiviral, anti-inflammatory, and anti-cancer effects in vitro and in vivo. This compound has also been used to study the effects of purine derivatives on the regulation of gene expression.

properties

IUPAC Name

6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9-methylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN8/c1-21-9-20-11-12(21)18-8-19-13(11)22-2-4-23(5-3-22)14-16-6-10(15)7-17-14/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBFOANMPWUGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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